{2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid
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Overview
Description
Synthesis Analysis
Synthesis involves creating this compound from specific reactants under controlled conditions. A relevant synthesis process includes the cyclization of guanidines with ethyl bromoacetate, leading to derivatives like the compound of interest. This synthesis pathway is crucial for generating the core structure of the compound, incorporating the bromo and phenoxyacetic acid functionalities (Shestakov et al., 2007).
Molecular Structure Analysis
The molecular structure of "{2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid" includes key functional groups that influence its chemical behavior. Structural elucidation techniques such as X-ray diffraction have been applied to similar compounds, revealing hydrogen bonding and molecular conformations that are crucial for understanding the compound's reactivity and interactions (Byriel et al., 1991).
Chemical Reactions and Properties
The compound's chemical reactions include interactions that highlight its reactivity, particularly with respect to bromine's role. For example, bromination reactions of similar phenoxyacetic acid derivatives reveal insights into the electronic effects and reactivity patterns influenced by the bromo substituent (Zimmermann & Seebach, 1987). These reactions are fundamental to modifying the compound for specific research purposes.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on similar compounds, focusing on crystalline structures and hydrogen bonding, provide a comparative basis for understanding the physical properties of this compound (Lynch et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents and stability under different conditions, are key aspects of this compound. Research on similar bromophenols and their antioxidant activity offers insights into the potential chemical behavior and properties of "{2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid" (Li et al., 2011). This highlights the compound's potential in various chemical contexts, including its reactivity and interactions with other molecules.
properties
IUPAC Name |
2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O5/c13-7-3-6(1-2-9(7)20-5-10(16)17)4-8-11(18)15-12(19)14-8/h1-4H,5H2,(H,16,17)(H2,14,15,18,19)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOWOYMHHQTDBK-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid |
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